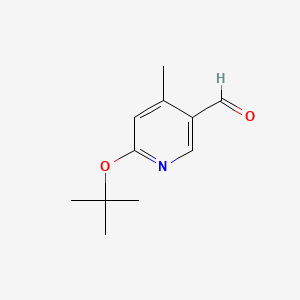

6-(tert-Butoxy)-4-methylnicotinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(tert-Butoxy)-4-methylnicotinaldehyde” appears to be a complex organic molecule. However, there is limited information available about this specific compound123. It seems to be related to other compounds with tert-butoxy groups, which are often used in organic synthesis due to their stability and reactivity4.

Synthesis Analysis

The synthesis of compounds with tert-butoxy groups often involves reactions with bases and anhydrides5. For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O4. However, the specific synthesis process for “6-(tert-Butoxy)-4-methylnicotinaldehyde” is not clearly documented67.

Molecular Structure Analysis

The molecular structure of “6-(tert-Butoxy)-4-methylnicotinaldehyde” is not explicitly mentioned in the search results. However, compounds with tert-butoxy groups are often used in NMR studies of macromolecular complexes89. The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility8.Chemical Reactions Analysis

The chemical reactions involving “6-(tert-Butoxy)-4-methylnicotinaldehyde” are not clearly documented. However, tert-butyl groups are known to be involved in various chemical reactions. For example, they have been used in the study of intramolecular charge transfer (ICT) and chemical/optical control over multiple ICT pathways10. They can also be attached to proteins for studying large biomolecular assemblies8.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(tert-Butoxy)-4-methylnicotinaldehyde” are not clearly documented. However, compounds with tert-butoxy groups are known to have certain characteristics. For instance, they are stable towards most nucleophiles and bases4. They are also used in the formation of Boc-protected amines and amino acids4.Applications De Recherche Scientifique

Antioxidant Activity and Mechanisms

- Studies have highlighted the antioxidant activities of sterically hindered phenols, including compounds structurally related to 6-(tert-Butoxy)-4-methylnicotinaldehyde. These antioxidants exhibit high reactivity with free radicals due to their structural features, which include bulky substituents that reduce steric crowding around the reactive hydroxyl group, enhancing their effectiveness in preventing oxidative damage (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

Synthesis of Radiopharmaceuticals

- Derivatives of benzaldehydes, including those similar to 6-(tert-Butoxy)-4-methylnicotinaldehyde, have been used as precursors in the synthesis of radiopharmaceuticals. These compounds facilitate the incorporation of fluorine-18, a radioactive isotope used in positron emission tomography (PET), into biologically active molecules. This process benefits from the presence of labile protective groups in the aldehyde precursors, which can be removed under mild conditions, essential for the synthesis of radiopharmaceutical agents (Orlovskaja, Fedorova, Studentsov, Golovina, & Krasikova, 2016).

Electrochemical Studies and Applications

- Electrochemical investigations into related compounds have been conducted to understand their stability and reactivity. These studies are crucial for applications in organic synthesis and the development of new materials. For instance, the electrochemical behavior of N-alkoxyarylaminyl radicals, which share a similar tert-butoxy group, has been explored to determine their stability and potential as intermediates in organic reactions (Miura & Muranaka, 2006).

Applications in Organic Synthesis

- Compounds with tert-butoxy groups are instrumental in the synthesis of complex molecules. For example, the development of new methodologies for the synthesis of modified Weinreb amides demonstrates the utility of tert-butoxy and methylamides as effective acylating agents. These findings are significant for the field of synthetic organic chemistry, offering new avenues for the synthesis of ketones and aldehydes from primary and secondary alcohols (Labeeuw, Phansavath, & Genêt, 2004).

Safety And Hazards

The safety and hazards associated with “6-(tert-Butoxy)-4-methylnicotinaldehyde” are not explicitly mentioned in the search results. However, compounds with tert-butoxy groups can be combustible and may cause skin and eye irritation111213.

Orientations Futures

There is limited information available on the future directions for “6-(tert-Butoxy)-4-methylnicotinaldehyde”. However, compounds with tert-butoxy groups have potential applications in various fields, including organic synthesis and the study of macromolecular complexes8414.

Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, further research or consultation with a chemistry expert may be required.

Propriétés

IUPAC Name |

4-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-10(14-11(2,3)4)12-6-9(8)7-13/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCKYEVVMKJYQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745160 |

Source

|

| Record name | 6-tert-Butoxy-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butoxy)-4-methylnicotinaldehyde | |

CAS RN |

1289148-87-3 |

Source

|

| Record name | 6-tert-Butoxy-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B566603.png)

![2-{[2,6-Dibromo-4-(propan-2-yl)phenoxy]methyl}oxirane](/img/structure/B566607.png)

![1-Methyl-6,7,8,9-tetrahydro-1H-naphtho[1,2-d]imidazole](/img/structure/B566608.png)